molecular formula C7HF12IO B3039868 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide CAS No. 137741-05-0

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide

Cat. No. B3039868
CAS RN: 137741-05-0
M. Wt: 455.97 g/mol
InChI Key: QDBXDEBHXUNRMW-UHFFFAOYSA-N
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Description

The compound is a type of fluorous functional monomer . Fluorous functional monomers are often used in surface functionalization . They can also be utilized in chemical vapor deposition processes for the synthesis of nanomaterials .

Scientific Research Applications

Ionic Conductivity and Spectroscopic Studies

  • Ionic Conductivity Enhancement : Research indicates that polyiodides like 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl iodide can enhance ionic conductivity in certain materials. This is linked to a Grotthus mechanism, where the presence of polyiodide species correlates with increased ionic conductivity (Jerman et al., 2008).

Chemical Synthesis and Organic Chemistry

  • Role in Organic Synthesis : Such iodides are used in organic synthesis, specifically in tandem nucleophilic attacks involving sulfonyl triazoles, demonstrating their utility in creating complex organic compounds (Man et al., 2016).

Material Science and Chemistry

  • Bonding and Magnetic Properties in Metal Complexes : The use of iodide in metal complexes, like uranium metallocenes, highlights its role in determining bonding characteristics and magnetic properties of such complexes (Guo et al., 2019).
  • Electronic Structure in Metal Oxides : Iodides contribute to the understanding of the electronic structure in metal oxides, such as Uranium(V) oxo complexes, offering insights into their solid-state molecular structures (Fortier et al., 2012).

Luminescence and Photonics

  • Lanthanide Electron Binding Energy : Research involving metal iodide compounds helps in understanding electron binding energies in lanthanides, crucial for luminescence and photonics applications (Dorenbos, 2013).

Environmental Science

  • Actinometry and Environmental Monitoring : The use of iodide-based solutions in actinometry for measuring UV radiation emphasizes their role in environmental monitoring and analysis (Rahn, 1997).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF12IO/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBXDEBHXUNRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF12IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide
Reactant of Route 2
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide
Reactant of Route 3
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide
Reactant of Route 4
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide
Reactant of Route 5
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide
Reactant of Route 6
Reactant of Route 6
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Iodide

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